4-(2,2-Dicyanoacetyl)benzoic acid
Description
4-(2,2-Dicyanoacetyl)benzoic acid is a benzoic acid derivative featuring a dicyanoacetyl substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C11H6N2O3 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-(2,2-dicyanoacetyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-9(6-13)10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9H,(H,15,16) |
InChI Key |
NRIQLZQQSZOFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoacetyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification with alcohols under acidic or catalytic conditions. For example:
Reaction:
Conditions:
-
Catalyzed by concentrated sulfuric acid or thionyl chloride.
Key Data:
| Alcohol Used | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 4 | 78 |
| Ethanol | 6 | 82 |
Nucleophilic Substitution at the Dicyanoacetyl Group
The electron-deficient β-carbon of the dicyanoacetyl group is susceptible to nucleophilic attack. Reactions with amines or thiols yield substituted derivatives:
Reaction:
Mechanism:
Example:
| Nucleophile | Product Structure | Solvent | Yield (%) |
|---|---|---|---|
| Aniline | 4-(2-Cyano-2-(phenylamino)acetyl)benzoic acid | DMF | 65 |
Reduction Reactions
The nitrile groups in the dicyanoacetyl moiety can be selectively reduced:
Reaction with LiAlH₄:
Conditions:
Limitations:
-
Over-reduction of the carboxylic acid group may occur without controlled conditions.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂, forming a dicyano-substituted aromatic compound:
Reaction:
Conditions:
Cyclization Reactions
The dicyanoacetyl group participates in cycloadditions or intramolecular reactions to form heterocycles:
Example with Hydrazine:
Mechanism:
Acid Chloride Formation
The carboxylic acid reacts with thionyl chloride or PCl₅ to form the corresponding acid chloride:
Applications:
Electrophilic Aromatic Substitution
The electron-withdrawing dicyanoacetyl group directs incoming electrophiles to the meta position of the benzene ring:
Nitration Example:
Regioselectivity:
Scientific Research Applications
4-(2,2-Dicyanoacetyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dicyanoacetyl group plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The electronic and steric effects of substituents on benzoic acid derivatives profoundly impact their physical, chemical, and biological properties. Below is a comparison of key compounds:
Table 1: Structural and Electronic Comparison of Benzoic Acid Derivatives
Key Observations:
- Electron-Withdrawing Effects: The dicyanoacetyl group in this compound is more electron-withdrawing than the nitro group in 4-(4-nitrobenzylideneamino)benzoic acid, leading to a lower pKa (~2.3–2.5 vs. ~2.5–2.7) .
- Chlorophenyl Acetyl vs. Dicyanoacetyl: The chloro substituent in 2-((4-Chlorophenyl)acetyl)benzoic acid contributes moderate electron withdrawal, resulting in a slightly higher pKa (~2.8–3.0) compared to the dicyano derivative .
- Azo Derivatives: Azo-linked compounds (e.g., 2-hydroxy-4-substituted-azo-benzoic acids) exhibit higher pKa values for phenolic protons (~3.0–4.5) due to resonance stabilization of the conjugate base .
Biological Activity
4-(2,2-Dicyanoacetyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a dicyanoacetyl group, which may contribute to its reactivity and interaction with biological systems. This article synthesizes existing research findings on the biological activity of this compound, focusing on its effects on various biological pathways and potential applications in medicine.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that benzoic acid derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Some studies have shown that benzoic acid derivatives possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities through inhibition of pro-inflammatory mediators.
- Antioxidant Properties : The presence of electron-withdrawing groups like dicyanoacetyl may enhance the antioxidant capacity of the compound.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzoic acid derivatives found that certain analogs exhibited moderate activity against Gram-positive bacteria and fungi. Specifically, compounds with dicyano groups showed enhanced interactions with bacterial cell membranes, leading to increased permeability and cell death .
| Compound | Activity Type | Target Organism | Activity Level |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | Moderate |
| This compound | Antifungal | Candida albicans | Moderate |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, it was shown to reduce TNF-α and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory action .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that this compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Case Study 1: Anti-inflammatory Mechanism
In a model of carrageenan-induced paw edema in rats, administration of this compound at varying doses (5 mg/kg to 125 mg/kg) resulted in significant reduction of edema formation. The compound's efficacy was comparable to that of diclofenac, a well-known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A comparative study on the effectiveness of various benzoic acid derivatives against bacterial strains highlighted that this compound exhibited notable antimicrobial properties. It was particularly effective against resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(2,2-Dicyanoacetyl)benzoic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves functionalization of the benzoic acid core via nucleophilic substitution or condensation reactions. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution). Variables such as temperature (e.g., 60–80°C for cyano group activation), solvent polarity (DMF for high dielectric environments), and pH (neutral to slightly basic) critically affect reaction efficiency. For example, oxidation of the dicyanoacetyl group may require controlled anhydrous conditions to prevent hydrolysis .
Q. Q2. How can spectroscopic methods (e.g., NMR, IR) distinguish structural features of this compound?
Answer:
- NMR: The aromatic protons on the benzoic acid core appear as distinct doublets (δ 7.5–8.1 ppm), while the dicyanoacetyl group’s protons resonate as singlet(s) near δ 3.5–4.0 ppm.
- IR: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of benzoic acid) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₆N₂O₃) and fragmentation patterns (e.g., loss of CO₂) validate the structure .
Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to test inhibition of target enzymes like kinases or hydrolases.
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled agonists) quantify affinity for GPCRs or nuclear receptors.
- Cytotoxicity: MTT or resazurin assays in cell lines (e.g., HeLa, HEK293) assess IC₅₀ values, with controls for benzoic acid derivatives’ solubility in DMSO/PBS .
Advanced Research Questions
Q. Q4. How can contradictory data on the compound’s reactivity (e.g., unexpected byproducts) be resolved?
Answer:
- Analytical Verification: Use HPLC-MS to identify byproducts (e.g., hydrolyzed cyano groups forming carboxylic acids).
- Reaction Monitoring: In situ FTIR or Raman spectroscopy tracks intermediate species.
- Computational Modeling: Density Functional Theory (DFT) calculations predict energetically favorable pathways, explaining side reactions like dimerization under acidic conditions .
Q. Q5. What theoretical frameworks guide the study of this compound’s electronic properties?
Answer:
- Molecular Orbital Theory: HOMO-LUMO gaps (calculated via Gaussian or ORCA software) correlate with redox behavior.
- QSAR Models: Relate substituent effects (e.g., electron-withdrawing cyano groups) to bioactivity using Hammett constants (σ values).
- Docking Simulations: AutoDock Vina predicts binding modes to biological targets, validated by mutagenesis studies .
Q. Q6. How can factorial design optimize reaction conditions for derivative synthesis?
Answer: A 2³ factorial design evaluates three factors: temperature (Levels: 50°C, 80°C), solvent (Levels: DMF, THF), and catalyst loading (Levels: 1 mol%, 5 mol%). Response variables include yield and purity. ANOVA identifies significant interactions (e.g., solvent × temperature) and optimizes conditions for minimal side-product formation .
Q. Q7. What methodologies address stability challenges during long-term storage?
Answer:
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation (e.g., hydrolysis or oxidation).
- Lyophilization: Freeze-drying in amber vials under argon extends shelf life.
- Excipient Screening: Co-formulation with cyclodextrins or polyvinylpyrrolidone (PVP) enhances aqueous stability .
Q. Q8. How can derivatization expand the compound’s utility in materials science?
Answer:
- Polymer Functionalization: React the carboxylic acid group with epoxy resins or polyesters via Steglich esterification (DCC/DMAP catalysis).
- Coordination Chemistry: Synthesize metal-organic frameworks (MOFs) using Zn²⁺ or Cu²⁺ nodes, characterized by PXRD and BET surface area analysis.
- Photophysical Tuning: Introduce electron-donating substituents (e.g., -OCH₃) to modulate fluorescence properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
